molecular formula C10H12FNO B312640 N-(4-fluorophenyl)butanamide

N-(4-fluorophenyl)butanamide

Cat. No.: B312640
M. Wt: 181.21 g/mol
InChI Key: BIWQQFGZTRYRFG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)butanamide is an organic compound with the molecular formula C10H12FNO It is characterized by the presence of a butanamide backbone with a 4-fluorophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)butanamide typically involves the reaction of 4-fluoroaniline with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluoroaniline+Butanoyl chlorideButanamide, N-(4-fluorophenyl)-+HCl\text{4-Fluoroaniline} + \text{Butanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Fluoroaniline+Butanoyl chloride→Butanamide, N-(4-fluorophenyl)-+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-fluorophenyl)butanamide can be compared with other similar compounds such as:

    Butyrfentanyl: A fentanyl

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

N-(4-fluorophenyl)butanamide

InChI

InChI=1S/C10H12FNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13)

InChI Key

BIWQQFGZTRYRFG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)F

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

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